molecular formula C14H25N3O7 B13903033 tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid

tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid

Cat. No.: B13903033
M. Wt: 347.36 g/mol
InChI Key: WBAOQFZZEURLGK-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate; oxalic acid: is a compound that combines a carbamate derivative with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product. The oxalic acid component can be introduced through a subsequent reaction, where oxalic acid is reacted with the carbamate derivative to form the final compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group may act as a reversible inhibitor of certain enzymes, while the piperidine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H25N3O7

Molecular Weight

347.36 g/mol

IUPAC Name

tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate;oxalic acid

InChI

InChI=1S/C12H23N3O3.C2H2O4/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12;3-1(4)2(5)6/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);(H,3,4)(H,5,6)

InChI Key

WBAOQFZZEURLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC.C(=O)(C(=O)O)O

Origin of Product

United States

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